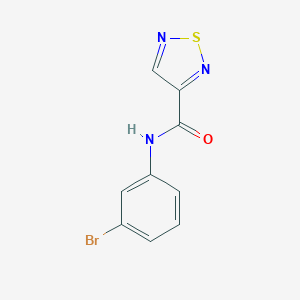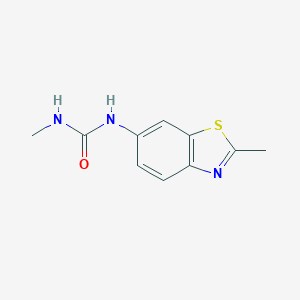![molecular formula C18H16N6O3S2 B426850 ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B426850.png)
ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring, a cyano group, and a pyridinyl-triazolyl moiety. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the cyano group and the pyridinyl-triazolyl moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring consistent product quality. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain high-purity compounds.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme interactions and cellular pathways.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ethyl4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: A similar thiophene derivative with different substituents.
4H-Pyran-3-carboxylic acid, 6-amino-5-cyano-2,4-diphenyl-ethyl ester: Another compound with a pyran ring and cyano group.
Uniqueness
Ethyl 4-cyano-3-methyl-5-[({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-thiophenecarboxylate stands out due to its unique combination of functional groups and structural features, which contribute to its distinct reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C18H16N6O3S2 |
|---|---|
Molekulargewicht |
428.5g/mol |
IUPAC-Name |
ethyl 4-cyano-3-methyl-5-[[2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C18H16N6O3S2/c1-3-27-17(26)14-10(2)12(8-19)16(29-14)21-13(25)9-28-18-22-15(23-24-18)11-4-6-20-7-5-11/h4-7H,3,9H2,1-2H3,(H,21,25)(H,22,23,24) |
InChI-Schlüssel |
SSOPJEYHIRYURX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C#N)C |
Kanonische SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)CSC2=NNC(=N2)C3=CC=NC=C3)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-isopropylacetamide](/img/structure/B426769.png)


![N-cyclopropyl-2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]acetamide](/img/structure/B426773.png)
![N-(3-chloro-4-methoxyphenyl)-1-[(2,4,6-trimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B426777.png)

![N-[4-(1-adamantyl)phenyl]-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B426780.png)

![2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B426782.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426783.png)
![2-[4-(1-adamantyl)(methylsulfonyl)anilino]-N-ethylacetamide](/img/structure/B426784.png)
![N-(3,4-dimethoxyphenyl)-2-{[(4-methylphenyl)sulfonyl]amino}propanamide](/img/structure/B426787.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}acetamide](/img/structure/B426789.png)
![N-(3-fluorophenyl)-3-{4-[(isobutylamino)sulfonyl]phenyl}propanamide](/img/structure/B426790.png)
